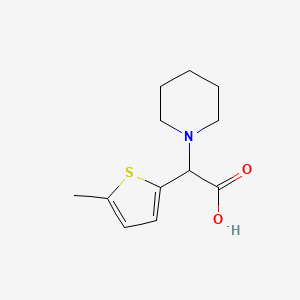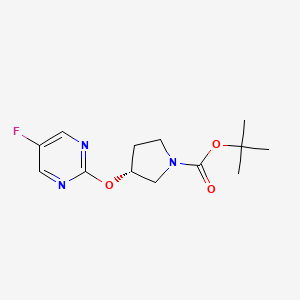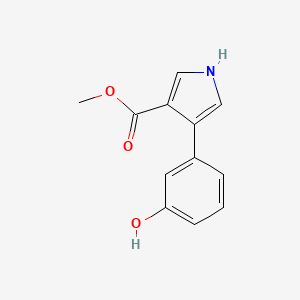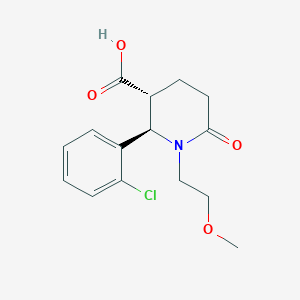
2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid is an organic compound that features a thiophene ring substituted with a methyl group and a piperidine ring attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:
Thiophene Derivative Preparation: The starting material, 5-methylthiophene, is synthesized through the methylation of thiophene using methyl iodide in the presence of a strong base like sodium hydride.
Piperidine Introduction: The 5-methylthiophene is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, to form the piperidinyl-substituted thiophene.
Acetic Acid Addition: Finally, the piperidinyl-substituted thiophene is treated with bromoacetic acid under basic conditions to introduce the acetic acid moiety, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetic acid moiety, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Thiophen-2-yl)-2-(piperidin-1-yl)acetic acid: Lacks the methyl group on the thiophene ring.
2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)acetic acid: Contains a morpholine ring instead of a piperidine ring.
2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)propanoic acid: Has a propanoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid is unique due to the presence of both the methyl-substituted thiophene ring and the piperidine ring, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H17NO2S |
|---|---|
Peso molecular |
239.34 g/mol |
Nombre IUPAC |
2-(5-methylthiophen-2-yl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C12H17NO2S/c1-9-5-6-10(16-9)11(12(14)15)13-7-3-2-4-8-13/h5-6,11H,2-4,7-8H2,1H3,(H,14,15) |
Clave InChI |
GSAGEGUORBPLOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(C(=O)O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11812509.png)









